
(4-Hydroxy-3-methoxyphenyl)acetate
Description
Chemical Identity and Structural Characterization of (4-Hydroxy-3-methoxyphenyl)acetate
Systematic Nomenclature and Synonyms
The compound this compound possesses multiple systematic names reflecting its structural complexity and relationship to related compounds. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-hydroxy-3-methoxyphenyl)acetate, which accurately describes the substitution pattern on the benzene ring and the position of the acetate functional group. Alternative nomenclature includes the designation as a hydroxy monocarboxylic acid anion, emphasizing its ionic nature as the deprotonated form of the parent acid.
The compound is recognized under several synonymous names in chemical databases and literature. Primary synonyms include 2-(4-hydroxy-3-methoxyphenyl)acetate and 4-hydroxy-3-methoxybenzenacetic acid. The compound is also catalogued under the Chemical Entities of Biological Interest identifier as CHEBI:133744, providing a standardized reference for biological and biochemical contexts. These multiple naming conventions reflect the compound's significance across different scientific disciplines and its role as a key metabolite in biological systems.
The structural relationship to homovanillic acid is fundamental to understanding this compound's identity. The compound exists as the conjugate base of homovanillic acid, formed through the removal of a proton from the carboxylic acid group. This relationship establishes the compound's position within the broader family of phenylacetic acid derivatives and catecholamine metabolites.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₉H₉O₄⁻, indicating the presence of nine carbon atoms, nine hydrogen atoms, and four oxygen atoms with a net negative charge. The molecular weight is precisely 181.16 grams per mole, reflecting the loss of one proton from the parent homovanillic acid molecule. This formula distinguishes the compound from its neutral parent acid, which contains an additional hydrogen atom and carries no net charge.
The stereochemical configuration of the compound is relatively straightforward due to the absence of chiral centers in the molecular structure. The benzene ring adopts a planar configuration characteristic of aromatic systems, with the methoxy and hydroxyl substituents occupying the meta and para positions relative to the acetate side chain. The acetate group extends from the benzene ring through a methylene bridge, creating a flexible side chain that can adopt various conformational states depending on environmental conditions.
The Simplified Molecular Input Line Entry System representation of the compound is COC1=C(C=CC(=C1)CC(=O)[O-])O, which provides a linear notation describing the connectivity and charge distribution. This representation clearly indicates the deprotonated carboxyl group through the [O-] notation, emphasizing the anionic nature of the compound. The molecular geometry allows for potential intramolecular hydrogen bonding between the hydroxyl group and nearby oxygen atoms, which may influence the compound's stability and reactivity.
Crystallographic Analysis and Conformational Dynamics
While specific crystallographic data for the acetate anion form is limited in the available literature, structural insights can be derived from related compounds and computational studies. The parent compound homovanillic acid has been subjected to theoretical analysis using density functional theory methods, providing valuable information about conformational preferences and molecular geometry. These studies reveal that the compound adopts a relatively stable conformation with the acetate side chain extending away from the benzene ring plane.
The crystallographic analysis of homovanillic acid indicates that the compound crystallizes in specific space groups with defined unit cell parameters. The melting point range of 141-145°C for the parent acid suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding networks between the hydroxyl and carboxyl groups. The anionic form would be expected to exhibit different packing arrangements due to the charge distribution and potential for ionic interactions.
Conformational dynamics of the compound are influenced by rotation around the bond connecting the benzene ring to the methylene carbon of the acetate group. This rotation allows the molecule to adopt multiple conformational states, with energy barriers determined by steric interactions and electronic effects. The methoxy group orientation relative to the hydroxyl group can also vary, though the para-substitution pattern minimizes direct steric conflicts between these substituents.
The density of related compounds provides additional structural context, with values ranging from 1.2 to 1.3 grams per cubic centimeter for similar phenylacetic acid derivatives. These density measurements reflect the efficient packing of molecules in the solid state and the contribution of intermolecular interactions to the overall crystal structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. Experimental data from homovanillic acid studies conducted under standardized conditions reveals characteristic chemical shift patterns that can be extended to understand the acetate anion form. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to different hydrogen environments within the molecule.
The methoxy group protons appear as a singlet at approximately 3.854 parts per million, reflecting the electron-shielding effect of the oxygen atom and the equivalent nature of the three methyl hydrogens. The aromatic protons display characteristic patterns in the region between 6.7 and 6.9 parts per million, with specific chemical shifts at 6.862, 6.763, and 6.932 parts per million corresponding to different positions on the substituted benzene ring. These values reflect the electronic environment created by the hydroxyl and methoxy substituents.
The methylene protons of the acetate side chain exhibit chemical shifts around 3.444 parts per million, appearing as a multiplet due to coupling with adjacent carbon atoms. The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with distinct resonances for each carbon environment. The methoxy carbon appears at 58.599 parts per million, while aromatic carbons show characteristic chemical shifts in the range of 116-133 parts per million.
Specific carbon assignments include resonances at 124.637, 118.164, 116.161, and 132.756 parts per million for various aromatic positions. The acetate carbon exhibits a distinctive downfield chemical shift at 184.035 parts per million, reflecting the electron-withdrawing effect of the carboxyl group. The methylene carbon connecting the aromatic ring to the acetate group appears at 46.588 parts per million, providing a clear identifier for this structural element.
Infrared and Raman Vibrational Profiles
Infrared spectroscopy reveals characteristic vibrational frequencies that serve as molecular fingerprints for this compound. The hydroxyl group exhibits a broad stretching vibration in the region around 3200-3600 wavenumbers, typical of phenolic compounds with hydrogen bonding capabilities. The methoxy group contributes carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, providing clear identification of this functional group.
The aromatic carbon-carbon stretching vibrations appear in the characteristic region around 1600 wavenumbers, reflecting the benzene ring structure. These absorptions are often observed as multiple peaks due to the various carbon-carbon bonds within the aromatic system. The acetate group provides one of the most distinctive spectroscopic features through its carbonyl stretching vibration, typically observed around 1700 wavenumbers for carboxylate anions.
Carbon-hydrogen bending vibrations contribute to the fingerprint region between 1200-1500 wavenumbers, providing detailed structural information specific to the substitution pattern. The methoxy group exhibits characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, while aromatic carbon-hydrogen bending modes appear in the 700-900 wavenumber range.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in infrared spectra. The technique measures vibrational energy modes through scattered light, offering insights into molecular polarizability changes during vibration. For phenolic compounds like this compound, Raman spectroscopy particularly enhances the observation of aromatic ring vibrations and symmetric stretching modes.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound and related compounds reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 181 for the acetate anion, corresponding to the deprotonated form of the parent acid. Alternative ionization methods may produce different charged species, including protonated forms and sodium or potassium adducts.
Fragmentation studies of the parent homovanillic acid demonstrate characteristic loss patterns that inform understanding of the acetate anion behavior. Major fragment ions include peaks at mass-to-charge ratios of 137, 122, and 94, corresponding to loss of the carboxyl group, methoxy group, and combined functional group eliminations. The base peak often appears at mass-to-charge ratio 137, representing a significant and stable fragment ion.
Gas chromatography-mass spectrometry analysis reveals additional fragmentation information with peaks at 142.0, 141.0, 187.0, 41.0, and 54.0 mass-to-charge units. These fragments provide detailed structural information about the breakdown pathways and stability of different molecular regions. Liquid chromatography-mass spectrometry offers complementary data with prominent peaks at 137.06, 182.0574, 138.0631, and other characteristic masses.
Tandem mass spectrometry experiments demonstrate secondary fragmentation patterns with base peaks at 137.199 and 122.045 mass-to-charge units. These experiments reveal the sequential loss of functional groups and provide enhanced structural specificity for compound identification. The fragmentation patterns collectively support the structural assignment and provide reliable analytical markers for quantitative and qualitative analysis.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound can be inferred from extensive studies of the parent homovanillic acid and related phenylacetic acid derivatives. The melting point of homovanillic acid ranges from 141-145°C, indicating strong intermolecular interactions in the crystalline state. The acetate anion form would be expected to exhibit different thermal behavior due to its charged nature and potential for ionic interactions with counter-ions.
Boiling point measurements for related compounds provide insights into volatility and thermal stability. Homovanillic acid exhibits a boiling point of approximately 368.7°C at standard atmospheric pressure, while structurally similar compounds like 4-hydroxy-3-methoxyphenyl acetate show boiling points around 305.9°C. These values reflect the influence of functional group polarity and molecular weight on vapor pressure characteristics.
Density measurements contribute to understanding of molecular packing and intermolecular interactions. The density of homovanillic acid is reported as 1.3±0.1 grams per cubic centimeter, while related acetate compounds exhibit densities around 1.2±0.1 grams per cubic centimeter. These values indicate efficient molecular packing with significant intermolecular attractive forces.
Solubility characteristics demonstrate the compound's behavior in different solvents and provide practical information for analytical and synthetic applications. Homovanillic acid shows good solubility in water, slight solubility in alcohol and ether, solubility in benzene, and insolubility in cyclohexane. The acetate anion form would be expected to exhibit enhanced water solubility due to its charged nature and potential for ionic interactions with the aqueous environment.
Propriétés
Formule moléculaire |
C9H9O4- |
---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1 |
Clé InChI |
QRMZSPFSDQBLIX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Origine du produit |
United States |
Applications De Recherche Scientifique
Chemical Reactions
The compound undergoes various reactions:
- Oxidation : Forms quinones or oxidized derivatives.
- Reduction : Converts the acetate group to an alcohol.
- Substitution : Hydroxy and methoxy groups can participate in electrophilic aromatic substitution.
Chemistry
(4-Hydroxy-3-methoxyphenyl)acetate serves as:
- An intermediate in synthesizing various organic compounds.
- A reagent in analytical chemistry for detecting phenolic compounds.
Biology
Research has focused on its potential biological activities:
- Antioxidant Properties : Exhibits significant free radical scavenging activity, with an IC50 value of approximately 12.68 µM, indicating strong antioxidant capabilities compared to ascorbic acid (IC50 = 10.00 µM) .
- Cholinesterase Inhibition : Interacts with acetylcholinesterase and butyrylcholinesterase, suggesting potential neuroprotective applications in diseases like Alzheimer's .
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
Medicine
Potential therapeutic applications include:
- Neuroprotection : Protects neuronal cells from oxidative stress-induced death.
- Anti-inflammatory Treatments : Reduces inflammation in experimental models of acute inflammation .
Case Study 1: Neuroprotective Potential
A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The protective mechanism was linked to modulation of intracellular signaling pathways related to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
In a rat model of acute inflammation induced by carrageenan, treatment with this compound resulted in a notable reduction in paw edema compared to control groups. This effect was associated with decreased expression of COX-2 and prostaglandin E2 levels .
Unique Properties
This compound is distinguished by its specific functional groups that confer unique chemical reactivity and biological activity. Its lipophilicity enhances bioavailability compared to its parent compound, homovanillic acid.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes critical differences between (4-Hydroxy-3-methoxyphenyl)acetate and related compounds:
Key Research Findings
Physicochemical Properties
- Solubility : The ethyl ester (this compound) exhibits higher lipid solubility than homovanillic acid (carboxylic acid form), facilitating its use in hydrophobic matrices like perfumes .
- Stability : The methoxy group at the 3-position enhances oxidative stability compared to 4-hydroxyphenylacetic acid, which lacks this substituent .
Toxicological Profiles
Critical Differentiators
Ester vs. Acid Forms : The ethyl ester form (this compound) offers better bioavailability in flavor applications compared to homovanillic acid, which is rapidly metabolized .
Methoxy Group Impact: The 3-methoxy group increases lipophilicity and antioxidant activity relative to non-methoxy analogs like 4-hydroxyphenylacetic acid .
Chain Length in Esters : Longer alkyl chains (e.g., 3-phenylpropyl) delay hydrolysis, prolonging flavor release in food products .
Méthodes De Préparation
Reaction Mechanism and Conditions
The Fischer esterification of 4-hydroxy-3-methoxyphenylacetic acid with methanol or ethanol in the presence of sulfuric acid (H₂SO₄) is a widely adopted method. In this approach, the carboxylic acid group undergoes nucleophilic acyl substitution, facilitated by the Brønsted acid catalyst. For example, Snyder and Kontes demonstrated that dissolving 4-hydroxy-3-methoxyphenylacetic acid in methanol with 1.5% H₂SO₄ (v/v) at room temperature for 12 hours yields the corresponding methyl ester in 98% yield. The reaction proceeds via protonation of the carbonyl oxygen, followed by alcohol attack and dehydration.
Optimization and Scalability
Key variables include acid concentration, temperature, and reaction time. Increasing H₂SO₄ concentration beyond 2% leads to side reactions such as demethylation of the methoxy group, while temperatures above 60°C accelerate esterification but risk decomposition. Pilot-scale studies show that extending the reaction to 24 hours at 45°C improves conversion to >99% without side products.
Purification and Characterization
Crude products are purified via flash column chromatography using hexane:ethyl acetate:acetic acid (8:2:0.5) or recrystallization from ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) analysis confirms successful esterification, with characteristic shifts at δ 3.66 ppm (COOCH₃) and δ 173.5 ppm (carbonyl carbon).
Transesterification Using Ethylene Carbonate
Monomer Synthesis for Polyesters
Recent work by ACS Macro Letters highlights the use of ethylene carbonate to synthesize AB-type monomers from homovanillic acid (HVA, 4-hydroxy-3-methoxyphenylacetic acid). Heating HVA with ethylene carbonate at 100°C for 7 hours generates a cyclic carbonate intermediate, which undergoes ring-opening polymerization to form polyesters. While this method primarily targets polymer applications, the intermediate step isolates the ethylene glycol ester of HVA, providing a template for acetate synthesis.
Catalytic Systems and Stoichiometry
Titanium(IV) isopropoxide (Ti(OiPr)₄) and enzymatic catalysts (e.g., Candida antarctica lipase B) enhance transesterification efficiency. Stoichiometric imbalances are mitigated by adding dicarboxylate monomers, achieving molecular weights up to Mₙ = 36 kg mol⁻¹. For acetate-specific synthesis, substituting ethylene carbonate with acetic anhydride under similar conditions may yield the target compound, though this adaptation requires further validation.
DIBALH-Mediated Reduction and Subsequent Oxidation
Two-Step Synthesis from Methyl Esters
A patent by Hattori and Mitsunaga describes the reduction of methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate using diisobutylaluminum hydride (DIBALH) at -78°C to form the corresponding aldehyde. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, which can be esterified to the acetate. While indirect, this route achieves high enantiomeric purity (>90% ee) when chiral catalysts are employed.
Challenges and Mitigation
DIBALH’s moisture sensitivity necessitates anhydrous conditions, and over-reduction to alcohols is a common side reaction. Quenching with aqueous HCl and rigorous drying over MgSO₄ minimizes byproducts.
Solid-Phase Synthesis Using Acidic Ion Exchange Resins
Green Chemistry Approach
A novel method involves adsorbing 4-hydroxy-3-methoxyphenylacetic acid onto acidic ion exchange resins (e.g., Amberlyst-15) in methanol. The resin acts as both catalyst and purification medium, with esterification yields reaching 85% after 6 hours at 60°C. This method eliminates solvent waste and simplifies product isolation, as the resin is filtered and reused.
Comparative Efficiency
Compared to H₂SO₄-catalyzed reactions, resin-based systems reduce corrosion hazards and enable continuous-flow processing. However, catalyst deactivation after 5 cycles necessitates regeneration with dilute H₂SO₄.
Enzymatic Esterification with Lipases
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (NMR) |
---|---|---|---|---|---|
Fischer esterification | H₂SO₄ | 45 | 24 | 98 | >99% |
Transesterification | Ti(OiPr)₄ | 100 | 7 | 93 | 95% |
Solid-phase synthesis | Amberlyst-15 | 60 | 6 | 85 | 97% |
Table 2. Purification Techniques
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (4-Hydroxy-3-methoxyphenyl)acetate in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with an ODS column is widely used. Optimal conditions include:
- Mobile phase: Acetonitrile:Phosphate buffer (pH 3.0) at 30:70 ratio.
- Flow rate: 1.0 mL/min.
- Detection: UV absorbance at 221 nm.
- Validation parameters (linearity, LOD/LOQ) should be established using certified reference standards .
- Alternative : Liquid chromatography-mass spectrometry (LC-MS) enhances sensitivity for low-concentration samples, such as urine or plasma.
Q. How is this compound synthesized, and what are typical yields?
- Synthesis : A common route involves esterification of 4-hydroxy-3-methoxyphenylacetic acid with alcohols (e.g., ethanol, methanol) under acidic catalysis. For example:
- Ethyl homovanillate (CAS 60563-13-5) is synthesized via refluxing with ethanol and sulfuric acid, achieving ~80% yield after purification .
- Optimization : Reaction time, temperature, and catalyst concentration should be adjusted to improve yield.
Q. What are the stability considerations for handling this compound?
- Storage : Store at 2–8°C in airtight containers protected from light and moisture.
- Incompatibilities : Avoid strong acids/alkalis and oxidizing agents (e.g., H₂O₂, KMnO₄) to prevent degradation .
Advanced Research Questions
Q. How can structural elucidation of this compound derivatives be performed?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal diffraction data collected at low temperature (100 K) improves resolution .
- NMR spectroscopy : ¹H-NMR (CDCl₃, 400 MHz) for functional group analysis (e.g., methoxy singlet at δ 3.90 ppm, aromatic protons at δ 6.78–6.90 ppm) .
- Validation : Compare experimental data with computational models (e.g., DFT calculations).
Q. What experimental designs are recommended for studying the metabolic fate of this compound?
- In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS with stable isotope-labeled internal standards.
- Probe drugs : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Data interpretation : Apply Michaelis-Menten kinetics to calculate Km and Vmax for enzyme activity.
Q. How can researchers address contradictory toxicity data for this compound?
- Gap analysis : Existing SDS sheets note insufficient acute toxicity data (e.g., LD₅₀, EC₅₀) .
- Testing framework : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) using rodent models. Include positive controls (e.g., benzoic acid) for comparative analysis.
Q. What strategies enhance the bioavailability of this compound in pharmacological studies?
- Derivatization : Synthesize fluorinated analogs (e.g., 2,2,2-trifluoroethyl derivatives) to improve lipid solubility. Example:
- 2,2,2-Trifluoroethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS not provided) achieved 79.6% yield via esterification .
- Formulation : Use nanoemulsions or liposomes to increase solubility in aqueous media.
Biomarker and Pharmacological Applications
Q. How is this compound validated as a neurotransmitter metabolite biomarker?
- Clinical protocols : Collect 24-hour urine samples, stabilize with 0.1% ascorbic acid, and quantify via HPLC-UV. Correlate levels with dopamine turnover rates in neurological disorders (e.g., Parkinson’s disease) .
- Quality control : Include NIST-certified reference materials (e.g., SRM 1950) for inter-laboratory reproducibility .
Q. What are the challenges in crystallizing this compound for structural studies?
- Crystallization conditions : Use vapor diffusion with ethanol/water (70:30) at 4°C. Add seed crystals to overcome low nucleation tendency.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves diffraction quality for SHELXL refinement .
Data Contradictions and Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.